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Compound of Interest

Compound Name: GS-9191

Cat. No.: B607746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GS-9191 is a novel, topically administered double prodrug of the acyclic nucleotide analog 9-

(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] Designed to enhance cellular permeability,

this lipophilic compound is efficiently taken up by cells and subsequently metabolized to its

active form, PMEG diphosphate (PMEG-DP).[1] PMEG-DP acts as a potent inhibitor of DNA

synthesis by targeting cellular DNA polymerases, making GS-9191 a valuable tool for studying

cellular proliferation, DNA replication, and the induction of apoptosis.[1][2] Its particular potency

in human papillomavirus (HPV)-positive cell lines has positioned it as a potential therapeutic

agent for HPV-induced lesions.[1][3]
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Property Value

Chemical Name

l-phenylalanine,N,N′-[[[2-[2-amino-6-

(cyclopropylamino)-9H-purin-9-yl]

ethoxy]methyl]phosphinylidene]bis-, bis(2-

methylpropyl) ester

Molecular Formula C36H51N8O7P

Molecular Weight 734.82 g/mol [4]

LogD 3.4[1]

Solubility Soluble in DMSO (7.35 mg/mL, 10 mM)[4]

Storage
Pure form: -20°C for 3 years; In solvent: -80°C

for 1 year[4]

Mechanism of Action
GS-9191 functions as a DNA synthesis inhibitor through a multi-step intracellular activation

process. Once inside the cell, the prodrug is enzymatically converted to PMEG, which is then

phosphorylated to its active diphosphate form, PMEG-DP.[1][3] PMEG-DP is a potent inhibitor

of DNA polymerases α and β, with weaker activity against mitochondrial DNA polymerase γ.[1]

[2] By acting as a chain terminator during DNA replication, PMEG-DP effectively halts DNA

synthesis.[1] This inhibition of DNA synthesis leads to cell cycle arrest in the S phase, and

subsequently, the induction of apoptosis.[1][2][3]
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Caption: Intracellular activation and mechanism of action of GS-9191.
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Quantitative Data
Antiproliferative Activity (EC50) of GS-9191 in Various
Cell Lines

Cell Line Cell Type HPV Status EC50 (nM)

SiHa Cervical Carcinoma Positive 0.03[1]

CaSki Cervical Carcinoma Positive 2[5]

HeLa Cervical Carcinoma Positive 0.71[5]

Me-180 Cervical Carcinoma Positive 2[5]

Non-HPV-infected

cells
Various Negative 1 - 15[1][2]

Primary cells Various Negative 1 - 15[1][2]

Inhibition of DNA Synthesis (EC50) by GS-9191
Cell Line EC50 (nM)

SiHa 0.89[1][3]

HEL 275[1][3]

Inhibition of DNA Polymerases by PMEG-DP
Enzyme IC50 (µM)

DNA Polymerase α 2.5[1][2]

DNA Polymerase β 1.6[1][2]

DNA Polymerase γ 59.4[1][2]
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This protocol determines the concentration of GS-9191 required to inhibit cell growth by 50%

(EC50).

Workflow:

Seed cells in 96-well plates

Add serial dilutions of GS-9191

Incubate for a defined period (e.g., 72h)

Assess cell viability (e.g., MTT or WST-8 assay)

Calculate EC50 using sigmoidal dose-response curve

Click to download full resolution via product page

Caption: Workflow for determining the antiproliferative activity of GS-9191.

Methodology:

Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to adhere

overnight.

Compound Addition: Prepare serial dilutions of GS-9191 in culture medium and add to the

respective wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a period that allows for multiple cell divisions (typically 72

hours).

Viability Assessment: Measure cell viability using a standard method such as the MTT or

WST-8 assay, following the manufacturer's instructions.

Data Analysis: Generate a sigmoidal dose-response curve by plotting cell viability against the

logarithm of GS-9191 concentration. Calculate the EC50 value using appropriate software

(e.g., GraphPad Prism).[3]

DNA Synthesis Inhibition Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of 5-

bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[1]

Methodology:

Cell Treatment: Treat cells with serial dilutions of GS-9191 for a specified time (e.g., 32

hours).[1]

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for an additional 3 to 8

hours to allow for incorporation into DNA.[1]

Cell Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to

allow antibody access to the nucleus.

Detection: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and

subsequently a substrate to generate a colorimetric signal.

Quantification: Measure the absorbance using a microplate reader. The signal intensity is

proportional to the amount of BrdU incorporated.

Data Analysis: Calculate the EC50 for DNA synthesis inhibition by plotting the percentage of

BrdU incorporation against the GS-9191 concentration.[1]

Cell Cycle Analysis
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This protocol determines the effect of GS-9191 on cell cycle distribution, particularly identifying

cell cycle arrest.[1]

Methodology:

Cell Treatment: Treat cells with GS-9191 at a concentration known to be effective (e.g., 10x

EC50) for a specific duration (e.g., 48 hours).[1][3]

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to preserve their

DNA content.

Staining: Stain the cells with a fluorescent dye that intercalates with DNA, such as propidium

iodide (PI), in the presence of RNase to eliminate RNA staining.[3]

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity

of the PI is directly proportional to the DNA content.

Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. The G1, S,

and G2/M phases of the cell cycle will appear as distinct peaks, allowing for the

quantification of the percentage of cells in each phase. An accumulation of cells in the S

phase is indicative of S-phase arrest.[1]

Apoptosis Assay
This protocol is used to detect and quantify apoptosis induced by GS-9191.

Methodology:

Cell Treatment: Treat cells with various concentrations of GS-9191 for different time points

(e.g., 3 and 7 days).[1][3]

Staining: Stain the cells with Annexin V (which binds to phosphatidylserine on the outer

leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide

(PI) or 7-AAD.

Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+

and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+)

cells.

Applications in Research
Studying DNA Replication and Repair: GS-9191 can be used as a tool to inhibit DNA

synthesis, allowing for the investigation of the cellular response to replication stress and the

activation of DNA damage repair pathways.

Cancer Research: The potent antiproliferative activity of GS-9191, particularly in HPV-

positive cancer cells, makes it a valuable compound for studying the mechanisms of

tumorigenesis and for evaluating novel anticancer strategies.[5][6]

Antiviral Research: Given its mechanism of action and its development for treating HPV

lesions, GS-9191 can be used in studies investigating the replication of DNA viruses and the

development of antiviral therapies.[2][6]

Drug Discovery: As a prodrug, GS-9191 serves as a model for the design and evaluation of

other nucleotide analog prodrugs with improved pharmacological properties.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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